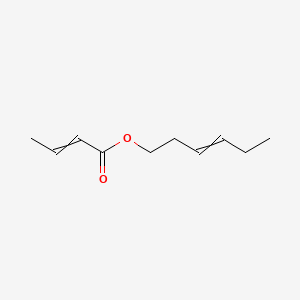
Hex-3-en-1-yl but-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hex-3-en-1-yl but-2-enoate: is an organic compound with the molecular formula C10H16O2 and a molecular weight of 168.2328 g/mol . This compound is also known by other names such as (3Z)-3-Hexenyl (2E)-2-butenoate and (Z)-3-Hexenyl (E)-2-butenoate . It is a useful research compound and is typically used in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of Hex-3-en-1-yl but-2-enoate involves the esterification of hex-3-en-1-ol with crotonic acid in the presence of p-toluenesulfonic acid (PTSA) as a catalyst and toluene as a solvent. The reaction mixture is heated to reflux at about 120-130°C, and water is removed azeotropically. The reaction is aged at reflux for about 4-5 hours until no more water evolves. The reaction mixture is then cooled to room temperature and quenched with water. The organic layer is separated and subsequently washed with sodium carbonate solution and further distilled to provide the ester.
Industrial Production Methods:
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reaction vessels and continuous distillation units to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions:
Hex-3-en-1-yl but-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Hex-3-en-1-yl but-2-enoate is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is used in studies related to plant biology and pheromone research.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: The ester is used in the flavor and fragrance industry due to its pleasant aroma.
Mechanism of Action
The mechanism of action of Hex-3-en-1-yl but-2-enoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in various biochemical pathways. The compound’s effects are mediated through its interaction with enzymes and receptors involved in these pathways .
Comparison with Similar Compounds
- Crotonic acid (trans-2-butenoic acid)
- Isocrotonic acid (cis-2-butenoic acid)
- Hex-3-en-1-ol
Comparison:
Hex-3-en-1-yl but-2-enoate is unique due to its specific ester linkage and the presence of both (E) and (Z) isomers. This gives it distinct chemical and physical properties compared to similar compounds. For example, crotonic acid and isocrotonic acid are simple carboxylic acids without the ester linkage, while hex-3-en-1-ol is an alcohol without the ester functionality .
Properties
Molecular Formula |
C10H16O2 |
|---|---|
Molecular Weight |
168.23 g/mol |
IUPAC Name |
hex-3-enyl but-2-enoate |
InChI |
InChI=1S/C10H16O2/c1-3-5-6-7-9-12-10(11)8-4-2/h4-6,8H,3,7,9H2,1-2H3 |
InChI Key |
KITGYVIOYOCIIE-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CCCOC(=O)C=CC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














